4-(Bromomethyl)benzylamine tfa salt
Overview
Description
4-(Bromomethyl)benzylamine tfa salt is a useful research compound. Its molecular formula is C10H11BrF3NO2 and its molecular weight is 314.10. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiochemical Synthesis
4-(Bromomethyl)benzylamine TFA salt is utilized in radiochemical synthesis. Coenen (1981) developed a method using Trifluoroacetic anhydride (TFA) as a solvent and reversible blocking agent in the synthesis of radiolabeled compounds, illustrating the application of TFA salts in achieving high specific activities necessary for in-vivo applications of radiolabeled drugs (Coenen, 1981).
Tuberculosis Research
In tuberculosis research, benzylamines (related to this compound) like bromhexine and ambroxol have been studied for their inhibitory effects on Mycobacterium tuberculosis. These compounds are potentially useful as adjunctive therapies in tuberculosis treatment due to their concentration in macrophages and indirect effects like enhancing lysozyme levels in bronchial secretions (Grange & Snell, 1996).
Photolysis and Aromatic Amination
Takeuchi, Higuchi, and Adachi (1991) explored the use of TFA in photolysis of 1-aminopyridinium salts, leading to efficient direct aromatic amination. This research demonstrates the role of TFA in facilitating reactions to produce arylamines, which are significant in various chemical synthesis processes (Takeuchi, Higuchi, & Adachi, 1991).
Trifluoroacetic Acid Analysis
TFA salts, including those related to 4-(Bromomethyl)benzylamine, are vital in the analysis of TFA in biological fluids. Imbenotte et al. (1984) developed a method using 4-bromomethyl-7-methoxycoumarin derivatives for determining TFA levels, highlighting the application of these salts in analytical chemistry (Imbenotte, Brice, Erb, & Haguenoer, 1984).
Anion-Exchange Properties
Pan et al. (2016) investigated the anion-exchange properties of trifluoroacetate salts, including those of N-alkylammonium resorcinarene. This research is significant in understanding the interactions and potential applications of these salts in the field of supramolecular chemistry (Pan, Beyeh, Bertella, & Rissanen, 2016).
Lignin Modification
In the field of materials science, specifically in the modification of lignin, TFA salts have been used. Efryushin et al. (2015) discussed the use of carboxylic-acid-TFA systems for acylating lignin-containing materials, showing the relevance of TFA salts in developing ecologically benign methods for processing plant materials (Efryushin, Kon′shin, Protopopov, & Beushev, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 4-(Bromomethyl)benzylamine TFA salt involves its interaction with its targets. The bromomethyl group is a reactive moiety that can undergo various reactions, such as free radical bromination and nucleophilic substitution . The exact interaction with its targets would depend on the specific biochemical context.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions .
Pharmacokinetics
The trifluoroacetate (tfa) salt form is often used to improve the solubility and stability of pharmaceutical compounds , which could enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s action and efficacy could be influenced by the pH and ionic strength of its environment .
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.C2HF3O2/c9-5-7-1-3-8(6-10)4-2-7;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANBIAVQJATNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CBr.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.